Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)-

Description

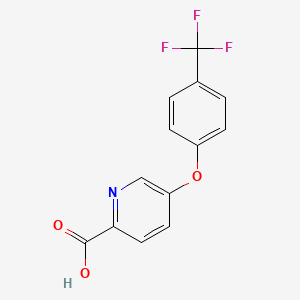

Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)- (CID 3055237), is a substituted picolinic acid derivative with the molecular formula C₁₃H₈F₃NO₃. Its structure features a picolinic acid backbone (pyridine-2-carboxylic acid) modified at the 5-position with a phenoxy group bearing a trifluoromethyl (-CF₃) substituent at the para position. Key identifiers include:

- SMILES: C1=CC=C(C(=C1)C(F)(F)F)OC2=CN=C(C=C2)C(=O)O

- InChIKey: KTHFMMUXNXWKNS-UHFFFAOYSA-N

- Collision Cross-Section (CCS): Predicted values range from 160.1 Ų ([M-H]⁻) to 172.8 Ų ([M+Na]+) .

This compound is structurally related to bioactive picolinic acid derivatives but lacks direct literature data on its biological or pharmacological properties.

Properties

CAS No. |

72133-40-5 |

|---|---|

Molecular Formula |

C13H8F3NO3 |

Molecular Weight |

283.20 g/mol |

IUPAC Name |

5-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)8-1-3-9(4-2-8)20-10-5-6-11(12(18)19)17-7-10/h1-7H,(H,18,19) |

InChI Key |

JXPYTHDXGAGHBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OC2=CN=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)picolinic Acid

General Synthetic Strategy

The preparation of 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)picolinic acid typically involves the nucleophilic aromatic substitution or coupling of a hydroxy-substituted pyridine derivative with a trifluoromethyl-substituted aryl halide or phenol. The key synthetic step is the formation of the aryl ether linkage (p-tolyloxy group) at the 5-position of the picolinic acid scaffold.

Detailed Preparation Routes

Synthesis via Chloroformylation and Ether Formation

One reported method involves initially preparing 2-substituted phenoxy-6-pyridine formyl chloride intermediates using bis(trichloromethyl) carbonate (triphosgene) as a chlorinating agent. This reagent enables mild chloroformylation of 2-(3-trifluoromethylphenoxy)-6-pyridine carboxylic acid, avoiding harsher reagents such as thionyl chloride and reducing environmental impact. Subsequent steps involve coupling with the trifluoromethyl-substituted tolyloxy moiety to form the final ether-linked picolinic acid derivative. This method is noted for its operational simplicity, environmental friendliness, and improved safety profile.

Copper-Catalyzed Ullmann-Type Coupling

Another approach employs copper(I) iodide as a catalyst with picolinic acid as a ligand to facilitate the coupling of 6-hydroxyquinoline derivatives with aryl halides such as 1-bromo-4-methylbenzene (p-tolyl bromide) in the presence of potassium phosphate base and dimethyl sulfoxide solvent at elevated temperatures (~110–140 °C). This method yields the ether bond formation between the pyridine hydroxyl and the trifluoromethyl-substituted aryl group. The reaction is typically run for 24 hours under reflux, followed by aqueous work-up and purification by silica gel chromatography.

Palladium-Catalyzed Carbonylation and Esterification

For the synthesis of related trifluoromethyl-substituted picolinic acid esters, palladium-catalyzed carbonylation of 2-chloro-5-(trifluoromethyl)pyridine in methanol under carbon monoxide atmosphere (3 atm) at 120 °C has been documented. This reaction uses bis-triphenylphosphine-palladium(II) chloride and phosphine ligands with triethylamine base to afford methyl esters in good yield (~79%). These esters can then be hydrolyzed to the free acid or further derivatized to introduce the p-tolyloxy group.

Representative Experimental Procedure Example

- A mixture of 6-hydroxyquinoline (2.75 mmol), picolinic acid (0.55 mmol, 20 mol%), copper(I) iodide (0.275 mmol, 10 mol%), potassium phosphate (5.51 mmol, 2 equiv), and 1-bromo-4-methylbenzene (2.75 mmol) in 5 mL dimethyl sulfoxide is stirred at 110 °C for 24 hours under reflux.

- After cooling, the reaction mixture is quenched with water, extracted with ethyl acetate, washed with saturated ammonium chloride solution, dried over anhydrous sodium sulfate, and concentrated.

- The crude product is purified by silica gel chromatography to afford the 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)picolinic acid derivative.

Data Tables Summarizing Key Reaction Conditions and Yields

Research Outcomes and Observations

- The use of triphosgene as a chlorinating agent in the preparation of formyl chloride intermediates represents a significant advancement in the synthesis of picolinic acid derivatives, offering safer and more environmentally benign conditions compared to traditional reagents such as thionyl chloride.

- Copper-catalyzed Ullmann-type coupling reactions facilitated by picolinic acid as a ligand have been shown to be effective for the formation of aryl ether bonds in this class of compounds, although reaction times are relatively long and high temperatures are required.

- Palladium-catalyzed carbonylation under CO pressure provides an efficient route to methyl esters of trifluoromethyl-substituted picolinic acids, which serve as versatile intermediates for further functionalization including introduction of the trifluoromethyl-p-tolyloxy group.

- The substitution pattern and electronic effects of the trifluoromethyl group contribute to the biological activity and physicochemical properties of the final compounds, making these synthetic methods valuable for agrochemical and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)- can undergo oxidation reactions, often resulting in the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed to facilitate reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Unfortunately, the search results provided do not offer a detailed article specifically focused on the applications of the compound "Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)-". However, some of the search results do provide some relevant information, discussed below.

Chemical Information

- Names and Identifiers "Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester" has several synonyms, including "2,3-dihydro-1H-inden-5-yl 5-[2-(trifluoromethyl)phenoxy]pyridine-2-carboxylate" . Its molecular formula is C22H16F3NO3, with a molecular weight of 399.4 g/mol .

- Structure: The compound's structure and identifiers can be found in PubChem, including its 2D and 3D structures, SMILES notation, and InChI/InChIKey .

Related Compounds and Applications

- m-Aryloxy phenols: Research has been done on the synthesis of 3-(p-substituted aryloxy) phenols using CuI and picolinic acid as catalysts . These compounds have been used to synthesize inhibitors of nNOS isozymes .

- Pesticide formulations: Picolinic acid derivatives may be relevant in the context of viscoelastic systems for drift reduction in pesticidal formulations . Such formulations may contain pesticides with an acid functional group (carboxylic, sulfonic, citric, or phosphonic acid) . The pesticide acts as an electrolyte, associating with a cationic surfactant to form a viscoelastic solution . These formulations can be used for fungicides, insecticides, plant growth regulators, and acaricides .

- Cosmetics: Polymers, including those associated with natural polymers, are used in cosmetics for various purposes such as film formers, rheology modifiers, and delivery systems for fragrances and nutrients .

- Metabolism: Picolinafen, a related compound, is metabolized in lactating goats .

Mechanism of Action

The mechanism of action of picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)- involves its interaction with molecular targets such as zinc finger proteins (ZFPs). By binding to these proteins, the compound alters their structure and disrupts zinc binding, inhibiting their function . This mechanism is particularly relevant in its antiviral activity, where it interferes with viral replication and packaging processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related picolinic acid derivatives to assess how substituent groups influence physicochemical and biological properties:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Impact on Bioactivity: Antibacterial Activity: The 4-butylphenyl substituent in qy17 enhances solubility and antibacterial efficacy against E. faecium compared to the tert-butyl analog (qy20) . The trifluoromethyl-phenoxy group in the target compound may confer similar lipophilicity but requires experimental validation. Metal Chelation: The parent picolinic acid (CID 212528) and 5-(trifluoromethyl) analog (CID 80194-69-0) are known for metal chelation, particularly with zinc and manganese . The trifluoro-p-tolyloxy group in the target compound could enhance chelation stability due to electron-withdrawing effects.

Physicochemical Properties: Solubility: Alkyl chains (e.g., nonyl in CID 212528) reduce solubility, while polar substituents like phenoxy groups may improve it. The trifluoromethyl group in the target compound balances lipophilicity and polarity, though exact solubility data are lacking. Collision Cross-Section: The target compound’s CCS (162.7–172.8 Ų) is comparable to other mid-sized aromatic acids, suggesting utility in analytical workflows (e.g., ion mobility spectrometry) .

Synthetic Accessibility :

- The target compound’s synthesis likely involves Suzuki coupling or ester hydrolysis, as demonstrated for qy17 and qy20 . Commercial availability of analogs like 5-(p-tolyloxy)picolinic acid (CID 3055222) suggests feasible scale-up .

Biological Activity

Picolinic acid, specifically the derivative 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)-, has garnered attention for its diverse biological activities. This compound is a modified form of picolinic acid, which is a metabolite of tryptophan and plays various roles in biological systems. This article explores the biological activity of this compound, including its antiviral properties, immunomodulatory effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)- is characterized by the following molecular formula:

- Molecular Formula : CHFNO

- SMILES Notation : C1=CC(=CC=C1C(F)(F)F)OC2=CN=C(C=C2)C(=O)O

- InChIKey : JXPYTHDXGAGHBU-UHFFFAOYSA-N

Antiviral Activity

Recent studies have highlighted the broad-spectrum antiviral properties of Picolinic acid. Notably, it has shown efficacy against several enveloped viruses, including SARS-CoV-2 and influenza A virus. The mechanisms through which this compound exerts its antiviral effects include:

- Compromising Viral Membrane Integrity : Picolinic acid disrupts the structural integrity of viral membranes.

- Inhibiting Virus-Cell Membrane Fusion : It interferes with the fusion process necessary for viral entry into host cells.

- Blocking Cellular Endocytosis : This action prevents viruses from hijacking cellular machinery for replication .

In pre-clinical animal models, Picolinic acid demonstrated promising results in reducing viral loads and improving outcomes in infections caused by these viruses.

Immunomodulatory Effects

Picolinic acid also plays a significant role in modulating immune responses. It has been identified as a selective inducer of macrophage inflammatory protein-1 alpha (MIP-1α) and MIP-1β, which are critical chemokines involved in inflammatory responses. The interplay between Picolinic acid and interferon-gamma (IFN-γ) enhances macrophage activation and promotes the production of reactive nitrogen intermediates . This suggests that Picolinic acid may be beneficial in conditions characterized by inflammation.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral effects of Picolinic acid against SARS-CoV-2 revealed that treatment with this compound significantly reduced viral replication in vitro. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of viral entry and replication .

Case Study 2: Immunomodulation in Inflammatory Conditions

Another research study focused on children with acrodermatitis enteropathica (AE), a condition linked to zinc metabolism. It was found that plasma levels of Picolinic acid were significantly lower in affected children compared to healthy controls. This supports the hypothesis that Picolinic acid plays a role in zinc absorption and metabolism, which is crucial for immune function .

Summary Table of Biological Activities

Q & A

Q. How can researchers model the environmental persistence of fluorinated picolinic acid derivatives?

- Methodological Answer : Use OECD 307 guidelines for soil degradation studies. Measure half-life under varying pH/temperature conditions. Quantify bioaccumulation potential via log Kow (octanol-water partition coefficient) and in silico QSAR modeling .

Q. What in vivo models are suitable for studying the neuroprotective effects of this compound?

- Methodological Answer : Induce neuroinflammation in transgenic mice (e.g., APP/PS1 for Alzheimer’s) and administer the compound orally. Assess cognitive outcomes via Morris water maze and quantify amyloid-β plaques immunohistochemically. Include sham-operated controls and power analysis for cohort size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.